molecular formula C14H10ClF2NO2 B5776921 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide

Cat. No. B5776921
M. Wt: 297.68 g/mol
InChI Key: NSLBJTMQOYBHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a critical role in the regulation of cell division. MLN8054 has been shown to inhibit the growth of cancer cells in preclinical studies, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide works by inhibiting the activity of Aurora A kinase, a protein that is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting the activity of Aurora A kinase, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can prevent cancer cells from dividing and growing, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells in culture. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to the use of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide in lab experiments. 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is not specific to Aurora A kinase and can also inhibit the activity of other kinases, which can lead to off-target effects. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has limited solubility in water, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for research on 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide. One area of research is the development of new formulations of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide. In addition, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide in humans. Finally, there is a need for further research to identify other potential targets for small molecule inhibitors like 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide, which could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is a multi-step process that involves the use of several reagents and intermediates. The process begins with the synthesis of 5-chloro-2-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,4-difluoroaniline to produce the intermediate N-(2,4-difluorophenyl)-5-chloro-2-methoxybenzamide. This intermediate is then converted to 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide through a series of reactions involving the use of several reagents and solvents.

Scientific Research Applications

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been the subject of extensive scientific research due to its potential as a cancer treatment. Preclinical studies have shown that 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBJTMQOYBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide

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